molecular formula C22H30N2O6 B12035724 (2E)-3-[3,5-dihydroxy-2,2-dimethyl-4-(morpholin-4-yl)-3,4-dihydro-2H-chromen-6-yl]-1-(morpholin-4-yl)prop-2-en-1-one

(2E)-3-[3,5-dihydroxy-2,2-dimethyl-4-(morpholin-4-yl)-3,4-dihydro-2H-chromen-6-yl]-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B12035724
M. Wt: 418.5 g/mol
InChI Key: AMAWPOMGKCECTH-GQCTYLIASA-N
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Description

2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL is a complex organic compound that features multiple functional groups, including morpholine rings, chromane, and propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL likely involves multiple steps, including the formation of the chromane core, introduction of the morpholine rings, and the addition of the propenyl group. Typical reaction conditions may include:

    Formation of the chromane core: This could involve cyclization reactions using appropriate precursors.

    Introduction of morpholine rings: This step might involve nucleophilic substitution reactions.

    Addition of the propenyl group: This could be achieved through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions could modify the propenyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other chromane derivatives, morpholine-containing molecules, and compounds with propenyl groups. Examples could be:

    Chromane derivatives: Compounds with similar chromane cores but different substituents.

    Morpholine-containing molecules: Other compounds featuring morpholine rings.

    Propenyl group-containing compounds: Molecules with similar propenyl functional groups.

Uniqueness

The uniqueness of 2,2-DI-ME-4(4-MORPHOLINYL)6-(3-(4-MORPHOLINYL)3-OXO-1-PROPENYL)-3,5-CHROMANEDIOL lies in its combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H30N2O6

Molecular Weight

418.5 g/mol

IUPAC Name

(E)-3-(3,5-dihydroxy-2,2-dimethyl-4-morpholin-4-yl-3,4-dihydrochromen-6-yl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C22H30N2O6/c1-22(2)21(27)19(24-9-13-29-14-10-24)18-16(30-22)5-3-15(20(18)26)4-6-17(25)23-7-11-28-12-8-23/h3-6,19,21,26-27H,7-14H2,1-2H3/b6-4+

InChI Key

AMAWPOMGKCECTH-GQCTYLIASA-N

Isomeric SMILES

CC1(C(C(C2=C(O1)C=CC(=C2O)/C=C/C(=O)N3CCOCC3)N4CCOCC4)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2O)C=CC(=O)N3CCOCC3)N4CCOCC4)O)C

Origin of Product

United States

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